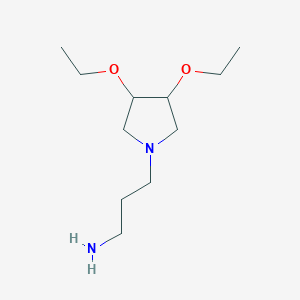
3-(2-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(2-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine (EFP) is an organic compound used in a variety of scientific research applications. This compound has a unique structure, which has enabled its use in a wide range of studies. It has been used in studies ranging from drug design to the synthesis of other compounds, and it has been found to have biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
Pyrrolidine derivatives are synthesized through multicomponent reactions, involving straightforward procedures that yield compounds with potential for further chemical modifications. For example, Sharma et al. (2013) detailed the synthesis and crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, showcasing the utility of pyrrolidine scaffolds in constructing complex molecules with defined three-dimensional structures Sharma et al., 2013.
Reactivity and Molecular Properties
Pyrrolidine derivatives exhibit unique reactivity and molecular properties, making them valuable in various chemical studies. Murthy et al. (2017) synthesized a pyrrolo[3,4-c]pyridin-1-one derivative and extensively characterized its reactivity, stability, and potential for non-linear optical applications through both experimental and theoretical methods Murthy et al., 2017.
Applications in Sensing
Pyrrolidine derivatives have been applied in the development of sensors. Maity and Govindaraju (2010) reported on a pyrrolidine constrained bipyridyl-dansyl conjugate acting as a selective chemosensor for Al(3+) ions, demonstrating the potential of pyrrolidine-based compounds in selective detection applications Maity & Govindaraju, 2010.
Fluorescence and Photophysical Properties
The heteroatom incorporation into pyrrolidine frameworks can significantly alter their photophysical properties, as shown by Yang et al. (2013), where a heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and served as a fluorescent pH sensor Yang et al., 2013.
Molecular Structure Analysis
Pyrrolidine derivatives' crystal structures reveal insights into their intermolecular interactions and stability. Suresh et al. (2007) analyzed the crystal structure of polysubstituted pyridines, highlighting the role of intermolecular interactions in stabilizing the crystal structure, which is pertinent for understanding the structural characteristics of similar pyrrolidine derivatives Suresh et al., 2007.
properties
IUPAC Name |
3-(2-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,10,12,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLCAAGRENMMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















